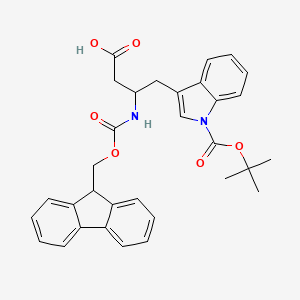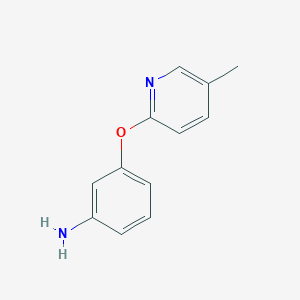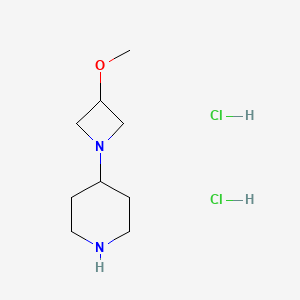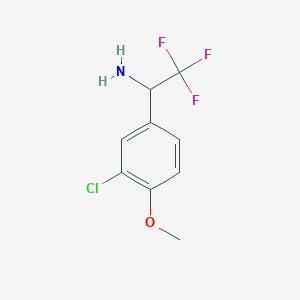
1-(3-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethanamine is an organic compound with a complex structure that includes a trifluoromethyl group, a chloro-substituted phenyl ring, and a methoxy group
Preparation Methods
The synthesis of 1-(3-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethanamine typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-methoxybenzaldehyde and trifluoroacetic acid.
Reaction Conditions: The key steps include the formation of an intermediate imine, followed by reduction to the corresponding amine. This can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time.
Chemical Reactions Analysis
1-(3-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethanamine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as hydrogen gas in the presence of a palladium catalyst, converting the compound into different amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Scientific Research Applications
1-(3-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethanamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The chloro and methoxy groups contribute to its binding affinity and specificity.
Comparison with Similar Compounds
1-(3-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethanamine can be compared with similar compounds such as:
1-(3-Chloro-4-methoxyphenyl)ethanone: This compound lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1-(3-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethanol: The presence of a hydroxyl group instead of an amine group alters its solubility and biological activity.
3-Chloro-4-methoxybenzylamine: This compound has a similar structure but lacks the trifluoromethyl group, affecting its overall chemical behavior and applications.
Properties
Molecular Formula |
C9H9ClF3NO |
|---|---|
Molecular Weight |
239.62 g/mol |
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C9H9ClF3NO/c1-15-7-3-2-5(4-6(7)10)8(14)9(11,12)13/h2-4,8H,14H2,1H3 |
InChI Key |
BFWRKORBLMNQLD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(F)(F)F)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


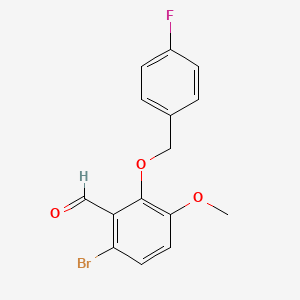
![2-(4-Fluorophenyl)-5-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B12996161.png)
![5-Cyclopentyl-7-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B12996169.png)
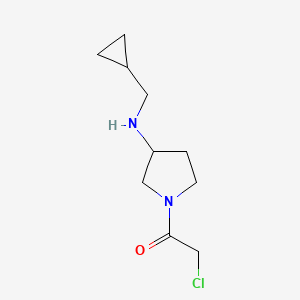
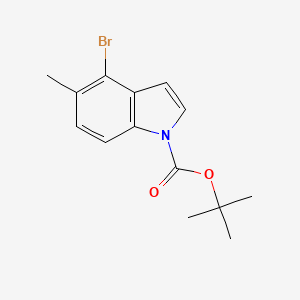
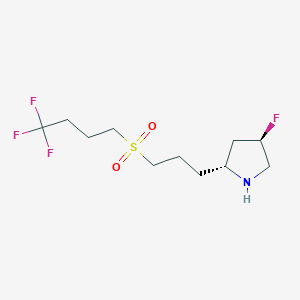
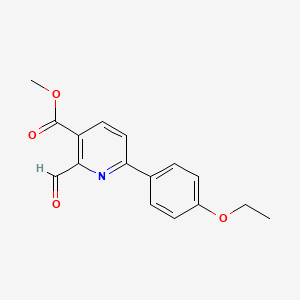
![7-Bromo-2-methylfuro[3,2-c]pyridin-4-ol](/img/structure/B12996178.png)

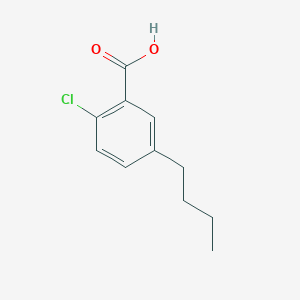
![5-Bromo-2-chloro-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12996204.png)
